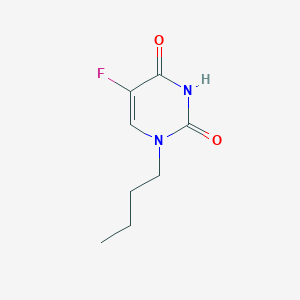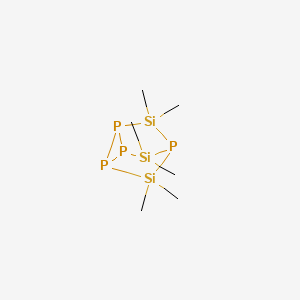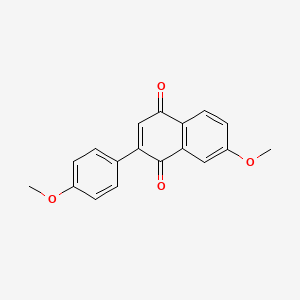![molecular formula C13H12N4O6 B14470476 2,2'-[Methylenebis(oxy)]bis(4-nitroaniline) CAS No. 67499-04-1](/img/structure/B14470476.png)
2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) is an organic compound with the molecular formula C13H12N4O4 It is characterized by the presence of two nitroaniline groups connected by a methylene bridge through oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) typically involves the reaction of 4-nitroaniline with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted nitroaniline derivatives.
科学研究应用
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions. The methylene bridge and oxygen atoms provide structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(2-nitroaniline): Similar structure but with different substitution patterns on the aromatic rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups instead of nitro groups.
Uniqueness
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) is unique due to its specific arrangement of nitroaniline groups connected by a methylene bridge through oxygen atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
67499-04-1 |
|---|---|
分子式 |
C13H12N4O6 |
分子量 |
320.26 g/mol |
IUPAC 名称 |
2-[(2-amino-5-nitrophenoxy)methoxy]-4-nitroaniline |
InChI |
InChI=1S/C13H12N4O6/c14-10-3-1-8(16(18)19)5-12(10)22-7-23-13-6-9(17(20)21)2-4-11(13)15/h1-6H,7,14-15H2 |
InChI 键 |
SGIJAIDSMIJOGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCOC2=C(C=CC(=C2)[N+](=O)[O-])N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)




![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)




oxo-lambda~5~-phosphane](/img/structure/B14470487.png)

